
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a pyrrolidinone ring (a five-membered ring containing nitrogen and a ketone), and methoxy groups (-OCH3) attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions. The methoxy groups on the phenyl rings could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Structure Analysis
- The synthesis of structurally related compounds like precursors for radiolabeled ligands for receptor studies highlights the importance of such chemicals in developing diagnostic tools and understanding receptor-ligand interactions (X. Jing, 2004).
- Investigations into the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provide insights into the influence of intermolecular interactions on molecular geometry, aiding in the design of more effective pharmaceutical agents (Sedat Karabulut et al., 2014).
Receptor Binding and Pharmacological Potential
- Studies on benzamide analogues, including those radiolabeled for sigma-2 receptor binding, indicate potential applications in neuropharmacology and the development of novel diagnostic and therapeutic agents (Jinbin Xu et al., 2005).
- Research on benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one for anti-Alzheimer's activity suggests the utility of structurally related compounds in designing treatments for neurodegenerative diseases (M. Gupta et al., 2020).
Pharmaceutical Properties and Drug Development
- Synthesis and characterization of inhibitors targeting bacterial cell division proteins, with a focus on enhancing pharmaceutical properties, underscore the relevance of benzamide derivatives in creating potent antibacterial agents (D. Haydon et al., 2010).
- The exploration of orexin receptor mechanisms in compulsive food consumption models provides a foundation for understanding how structurally similar compounds might influence feeding behaviors and disorders, potentially leading to new treatments (L. Piccoli et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-7-4-13(5-8-16)20(24)21-14-10-19(23)22(12-14)15-6-9-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQMXXMCTXKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
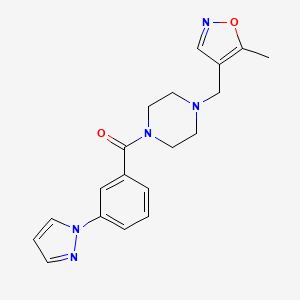

![2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2658061.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide](/img/structure/B2658063.png)
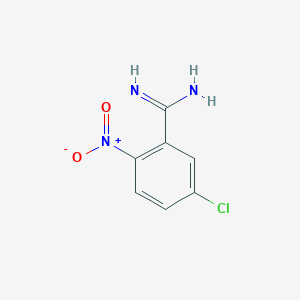
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2658066.png)
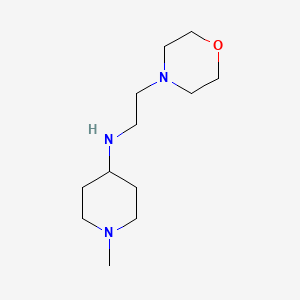
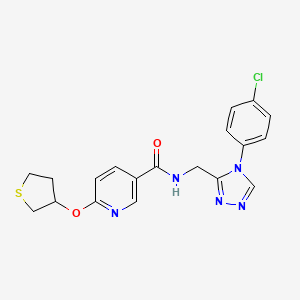

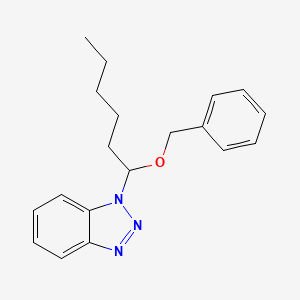
![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)

